molecular formula C24H19N3 B3322183 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole CAS No. 1425940-32-4

9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole

Cat. No.: B3322183
CAS No.: 1425940-32-4
M. Wt: 349.4 g/mol
InChI Key: BYFMVJJSMNIBRO-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole: is an organic compound belonging to the carbazole family Carbazoles are known for their aromatic structure and are widely studied for their electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbazole and 4-bromopyridine.

    Bromination: Carbazole is first brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.

    Suzuki Coupling: The brominated carbazole undergoes a Suzuki coupling reaction with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the 3,6-di(pyridin-4-yl)carbazole intermediate.

    Alkylation: The final step involves the alkylation of the nitrogen atom in the carbazole core with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the carbazole core, forming N-oxides.

    Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitronium tetrafluoroborate (NO2BF4) can be used for nitration reactions.

Major Products

    Oxidation: N-oxides of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole is studied for its electronic properties. It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biology

The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development

Medicine

In medicine, derivatives of this compound are explored for their anticancer and antimicrobial properties. The compound’s structure allows for modifications that can enhance its biological activity.

Industry

In the industrial sector, the compound is used in the production of organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the pyridine rings, resulting in different electronic properties.

    3,6-Di(pyridin-4-yl)carbazole: Lacks the ethyl group, affecting its solubility and reactivity.

    9-Phenyl-3,6-di(pyridin-4-yl)carbazole: Features a phenyl group instead of an ethyl group, altering its steric and electronic properties.

Uniqueness

9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole is unique due to the presence of both ethyl and pyridine groups. This combination enhances its solubility, electronic properties, and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

9-ethyl-3,6-dipyridin-4-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-2-27-23-5-3-19(17-7-11-25-12-8-17)15-21(23)22-16-20(4-6-24(22)27)18-9-13-26-14-10-18/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMVJJSMNIBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=NC=C3)C4=C1C=CC(=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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